11-Methoxyundecanoic acid

Description

Significance of Modified Fatty Acids in Research Contexts

Fatty acids are fundamental cellular components, serving as structural elements in membranes, signaling molecules, and metabolic fuel. nih.gov The chemical modification of natural fatty acids has emerged as a powerful strategy to create novel molecules with enhanced or entirely new functionalities for research and therapeutic purposes. nih.gov These modifications can increase metabolic stability, alter hydrophilicity, and introduce reactive handles for further chemical transformations. nih.govjmb.or.kr

Modified fatty acids are crucial in several research domains:

Drug Development: By altering the structure of fatty acids, scientists can develop agents with potent biological activities. For example, modified fatty acids have been investigated as potential anticancer agents that can influence cellular lipid metabolism to curb the growth of malignant cells. nih.gov Their targets can include histone deacetylase, nuclear hormone receptors, and various signaling pathways. nih.gov

Metabolic Studies: Compounds like thia fatty acids, where a methylene group is replaced by a sulfur atom, have been instrumental in studying lipid metabolism. uib.no These modified fatty acids can beneficially affect metabolic parameters related to lipid and glucose metabolism, reduce inflammation, and decrease oxidative stress, often by modulating mitochondrial function. uib.no

Biopolymer Synthesis: Genetically modified organisms can utilize functionalized fatty acids as building blocks to produce novel biopolymers. jmb.or.krresearchgate.net For instance, feeding specific modified fatty acids to bacteria like Pseudomonas oleovorans allows for the biosynthesis of polyhydroxyalkanoates (PHAs) with tailored properties, such as enhanced hydrophilicity. jmb.or.kr

Natural Product Biosynthesis: Fatty acid-derived alkyl chains are common in natural products and are critical for functions like membrane interaction and bioactivity. nih.govrsc.org Studying how organisms, particularly cyanobacteria, incorporate and modify these fatty acid chains provides insight into a rich enzymatic toolkit that can be harnessed for biotechnological applications. nih.govrsc.org

Table 1: Roles and Significance of Modified Fatty Acids in Research

| Research Area | Significance of Modification | Example Application |

|---|---|---|

| Oncology | Creation of metabolically stable anticancer agents with specific targets. nih.gov | Development of fatty acid derivatives that inhibit cancer cell growth. nih.gov |

| Metabolism | Investigation of lipid and glucose metabolic pathways. uib.no | Use of thia fatty acids to study effects on insulin resistance and mitochondrial function. uib.no |

| Materials Science | Production of novel biopolymers with customized properties. jmb.or.kr | Biosynthesis of hydrophilic polyesters by bacteria fed with alkoxy-substituted fatty acids. jmb.or.kr |

| Biofuels | Engineering microorganisms for efficient biofuel production. pnas.org | Genetic modification of cyanobacteria to secrete fatty acids for conversion into biofuels. pnas.org |

Historical Context of 11-Methoxyundecanoic Acid in Chemical Synthesis and Biological Investigations

The use of this compound in significant academic research appears to have gained traction in the late 20th century. A key application that emerged during this period was in the field of biotechnology and polymer science. In a study published in 2001, researchers reported the biosynthesis of novel poly(3-hydroxyalkanoates), or PHAs, by the bacterium Pseudomonas oleovorans when it was fed this compound as a carbon source. jmb.or.kr This demonstrated that the bacterium's enzymatic machinery could process this terminally-functionalized fatty acid, incorporating it into a polymer backbone.

The synthesis of the compound itself was described in patents from the same era. For example, a method for synthesizing this compound involves the reaction of 11-bromoundecanoic acid with potassium hydroxide in methanol. google.com This straightforward synthesis made it an accessible tool for researchers exploring the effects of terminal functional groups on the properties of molecules and materials. Early research established it as a useful precursor for creating polymers with modified characteristics, specifically for enhancing the hydrophilicity of PHAs due to the terminal methoxy group. jmb.or.kr

Overview of Academic Research Trajectories involving this compound

Academic research involving this compound has primarily focused on its use as a building block in materials science and as a molecular tool in surface chemistry, often by analogy to more extensively studied derivatives.

Biosynthesis of Functional Polymers: A significant research trajectory for this compound is its use as a substrate for producing functionalized bioplastics. When Pseudomonas oleovorans is cultured with this compound as the sole carbon source, it produces a novel copolyester. jmb.or.kr This polymer is composed of repeating units that contain the methoxy group from the original fatty acid. jmb.or.kr Specifically, the resulting PHA was found to consist of 88 mol% 3-hydroxy-7-methoxyheptanoate and 12 mol% 3-hydroxy-9-methoxynonanoate. jmb.or.krresearchgate.net The presence of the terminal methoxy groups in the polymer side chains leads to a PHA with enhanced hydrophilicity, making it more soluble in alcohols like methanol and ethanol compared to PHAs derived from unsubstituted fatty acids. jmb.or.kr This research highlights a clear path toward creating biodegradable polymers with tunable properties.

Table 2: Composition of Polyhydroxyalkanoate (PHA) Biosynthesized from this compound by P. oleovorans

| Monomer Unit | Molar Percentage in Polymer |

|---|---|

| 3-hydroxy-7-methoxyheptanoate | 88% |

| 3-hydroxy-9-methoxynonanoate | 12% |

Data sourced from studies on PHA biosynthesis. jmb.or.krresearchgate.net

Surface Modification and Self-Assembled Monolayers (SAMs): While research on this compound itself for SAMs is limited, its structure is highly analogous to other terminally functionalized undecanoic acids that are workhorses in the field of surface science. Compounds such as 11-mercaptoundecanoic acid (MUA) and 11-aminoundecanoic acid are widely used to form well-ordered, self-assembled monolayers on various substrates. researchgate.netrsc.orgmedchemexpress.com For instance, MUA, with its terminal thiol group, readily forms stable SAMs on gold surfaces, which can then be used to study molecular interactions, develop biosensors, or control protein and cell adhesion. researchgate.netnih.gov The carboxylic acid end of these molecules can be activated to immobilize proteins or other biomolecules. rsc.org this compound represents a variation on this theme, where the terminal methoxy group provides a chemically different interface, one that is more hydrophilic and can influence surface properties like wetting and adhesion.

Molecular Linkers in Chemical Biology and Drug Delivery: The undecanoic acid chain serves as a versatile aliphatic spacer or linker in the design of complex molecules for biological applications. medchemexpress.com A prominent modern application for such linkers is in the construction of Proteolysis-Targeting Chimeras (PROTACs), which are molecules designed to selectively degrade target proteins within cells. medchemexpress.com 11-aminoundecanoic acid is an example of an alkyl chain-based PROTAC linker. medchemexpress.com Similarly, the bifunctional nature of this compound (a terminal methoxy group and a carboxylic acid) makes it a potential candidate for use as a linker in small molecule-drug conjugates (SMDCs) or other targeted delivery systems. nih.gov The polyester backbone of materials like poly(lactic-co-glycolic acid) (PLGA) is widely used in nano-drug delivery systems due to its biocompatibility and tunable degradation. frontiersin.orgnih.gov The incorporation of functionalized monomers derived from fatty acids like this compound could offer a strategy to modify the properties of such delivery vehicles.

Propriétés

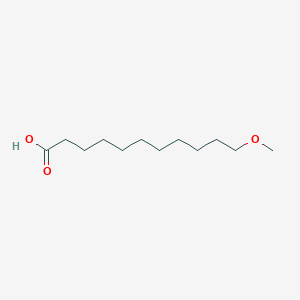

Formule moléculaire |

C12H24O3 |

|---|---|

Poids moléculaire |

216.32 g/mol |

Nom IUPAC |

11-methoxyundecanoic acid |

InChI |

InChI=1S/C12H24O3/c1-15-11-9-7-5-3-2-4-6-8-10-12(13)14/h2-11H2,1H3,(H,13,14) |

Clé InChI |

WIRNCMWAXLBKCD-UHFFFAOYSA-N |

SMILES canonique |

COCCCCCCCCCCC(=O)O |

Origine du produit |

United States |

Q & A

Basic: What synthetic methodologies are validated for 11-Methoxyundecanoic acid, and how do reaction conditions impact yield and purity?

The synthesis typically involves methoxylation of undecanoic acid derivatives via nucleophilic substitution or protection/deprotection strategies. For example, methoxy groups can be introduced using methylating agents (e.g., methyl iodide) in the presence of base catalysts under anhydrous conditions . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is critical to achieve >95% purity. Yield optimization requires precise control of stoichiometry, temperature (40–60°C), and inert atmospheres to prevent side reactions like oxidation .

Advanced: How does the methoxy group influence the interfacial behavior of this compound in self-assembled monolayers (SAMs) compared to carboxyl or thiol analogs?

The methoxy group reduces surface energy and alters SAM packing density due to steric hindrance and weaker hydrogen bonding compared to thiol (-SH) or carboxyl (-COOH) groups. Studies on analogous compounds (e.g., 11-Mercaptoundecanoic acid) show that methoxy-functionalized SAMs exhibit lower adhesion forces in atomic force microscopy (AFM) and reduced electrochemical activity, making them suitable for non-fouling coatings or controlled drug release systems . Researchers should characterize SAMs using X-ray photoelectron spectroscopy (XPS) and contact angle measurements to quantify these effects .

Basic: What analytical techniques are essential for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms methoxy (-OCH₃) integration at δ 3.3–3.5 ppm and carboxylic proton absence (indicating successful derivatization) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ at m/z 215.2 (C₁₂H₂₃O₃⁺) .

- FTIR: Peaks at ~1700 cm⁻¹ (C=O stretch) and 2820 cm⁻¹ (C-O-CH₃) confirm functional groups .

- HPLC: Reverse-phase C18 columns (acetonitrile/water gradients) assess purity (>98%) and detect byproducts .

Advanced: How can researchers resolve contradictions in reported cytotoxicity data for this compound?

Discrepancies may arise from variations in cell lines, exposure times, or impurity profiles. For example, undecanoic acid derivatives show cell-type-specific toxicity due to differences in membrane permeability . Mitigation strategies include:

- Standardizing cell viability assays (e.g., MTT, ATP luminescence) across multiple cell lines.

- Validating compound purity via HPLC and quantifying degradation products (e.g., oxidized species) under experimental conditions .

Basic: What solvent systems are optimal for solubilizing this compound in biological assays?

The compound exhibits limited aqueous solubility (<0.1 mg/mL in PBS) but dissolves readily in DMSO (50 mg/mL) or ethanol (20 mg/mL) . For cell-based studies, prepare stock solutions in DMSO (<0.1% final concentration to avoid cytotoxicity) and dilute in culture media with surfactants (e.g., 0.1% Tween-80) to prevent precipitation .

Advanced: What computational tools predict the interactions of this compound with lipid bilayers or enzyme targets?

Molecular dynamics (MD) simulations using force fields (e.g., CHARMM36) model insertion kinetics into lipid bilayers, highlighting the methoxy group’s role in reducing membrane perturbation compared to carboxyl analogs . Docking studies (AutoDock Vina) predict weak binding to cytochrome P450 enzymes (e.g., CYP3A4), suggesting low metabolic liability .

Basic: What safety protocols are critical for handling this compound?

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (irritation potential per H315/H319 classifications) .

- Ventilation: Use fume hoods during weighing/solubilization to avoid inhalation of aerosols .

- Storage: Airtight containers at -20°C under nitrogen to prevent oxidation .

Advanced: How can this compound be functionalized for targeted drug delivery systems?

The carboxylic acid terminus enables conjugation to nanoparticles (e.g., gold nanoclusters) or polyethylene glycol (PEG) linkers via EDC/NHS chemistry. Methoxy groups enhance stealth properties by reducing opsonization. Validate conjugation efficiency using UV-Vis spectroscopy (plasmon shifts) and dynamic light scattering (DLS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.